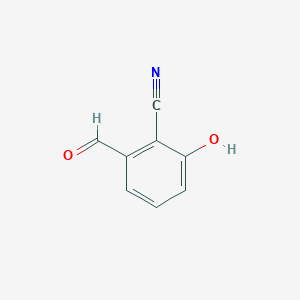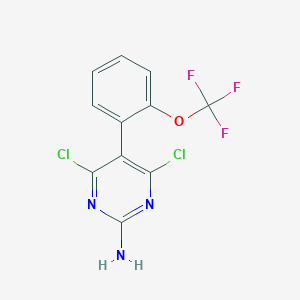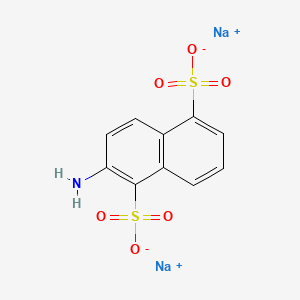
Disodium 2-naphthylamine-1,5-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-naphthylamine-1,5-disulfonate is a chemical compound with the molecular formula C10H7NO6S2.2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and an amine group attached to the naphthalene ring. This compound is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Disodium 2-naphthylamine-1,5-disulfonate can be synthesized through the sulfonation of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of excess sulfuric acid to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-naphthylamine is treated with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization and filtration. The final product is dried and purified to achieve the desired purity levels.
化学反应分析
Types of Reactions
Disodium 2-naphthylamine-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The amine group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines under alkaline conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonic acids.
Substitution: Azo compounds formed through diazotization and coupling reactions.
科学研究应用
Disodium 2-naphthylamine-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in electroplating baths.
作用机制
The mechanism of action of disodium 2-naphthylamine-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The amine group can form hydrogen bonds and interact with enzymes and proteins, influencing their activity. The compound’s ability to undergo diazotization and coupling reactions makes it valuable in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
Naphthalene-1,5-disulfonic acid: Similar structure but lacks the amine group.
2-Naphthylamine-5,7-disulfonic acid: Another isomer with different sulfonate group positions.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Used in similar applications but has different reactivity due to the absence of the amine group.
Uniqueness
Disodium 2-naphthylamine-1,5-disulfonate is unique due to the presence of both sulfonate and amine groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable complexes with other molecules.
属性
CAS 编号 |
62203-79-6 |
|---|---|
分子式 |
C10H7NNa2O6S2 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
disodium;2-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI 键 |
ACBJGAPIXKDCRP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




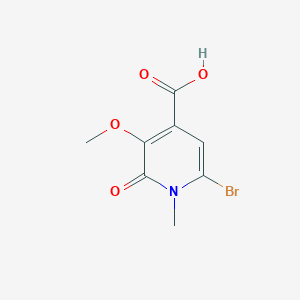


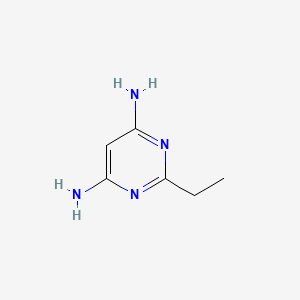
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)
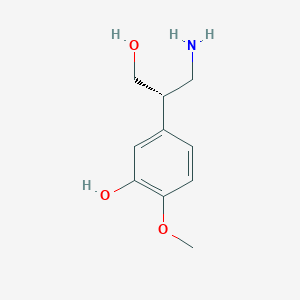

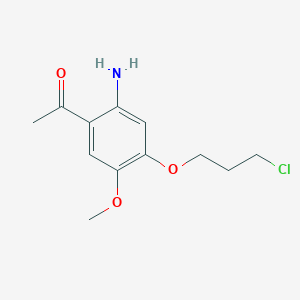
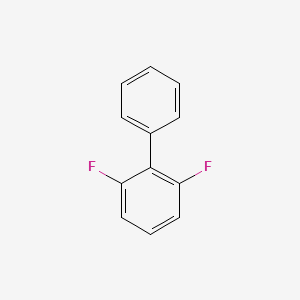
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
